Betameprodine hydrochloride
Description
Contextualization within Synthetic Opioid Analogue Chemistry
Betameprodine is a member of the 4-phenylpiperidine (B165713) family of synthetic analgesics. This group of compounds is significant in medicinal chemistry, originating from the discovery that the piperidine (B6355638) scaffold can elicit potent analgesic effects. encyclopedia.pubnih.gov These synthetic opioids interact with opioid receptors in the central nervous system to produce analgesia. ontosight.ai Betameprodine and its relatives are structurally simpler than complex plant-derived alkaloids like morphine. nih.gov Research into meperidine analogues has led to a wide array of compounds with varying affinities for opioid receptors and monoamine transporters. acs.org Betameprodine is classified as a Schedule I controlled substance in the United States, indicating it has no currently accepted medical use and a high potential for abuse. drugbank.comnih.gov
Historical Development and Initial Research Trajectories of Piperidine-Based Analgesics
The development of piperidine-based analgesics was a pivotal moment in pharmaceutical history, driven by a need for alternatives to morphine. In the 1930s, German chemists, seeking to secure a supply of analgesics independent of imported opium, shifted their focus from modifying the complex phenanthrene (B1679779) structure of morphine to synthesizing simpler molecules. nih.gov This research trajectory focused on the piperidine ring, which was correctly surmised to be a key component for inducing analgesia. nih.gov
This line of inquiry led to the first fully synthetic opioid analgesic, meperidine (also known as pethidine), synthesized by Otto Eisleb in 1938. nih.govmedrxiv.org Meperidine's discovery opened a new field of chemical exploration, demonstrating that potent analgesics could be created from simple, non-plant-based structures. nih.gov Following this breakthrough, researchers began creating numerous analogues by modifying the meperidine structure to investigate structure-activity relationships. This led to the development of compounds like meprodine (the parent of betameprodine), which was synthesized using 1-methyl-3-ethylpiperidone-4 as a starting material, in a process analogous to the synthesis of related compounds alphaprodine and betaprodine (B10762733). who.int
Structural Relationship to Meperidine and Related Compounds
Betameprodine's chemical architecture is a direct evolution of the meperidine template. It is a structural analogue of meperidine and is also closely related to prodine. nih.govwikipedia.org The core of all these molecules is a 1-methyl-4-phenylpiperidine (B1593372) ring. The key distinctions lie in the substitutions at the 3 and 4 positions of this ring.
Meperidine : Has a hydrogen atom at the 3-position of the piperidine ring and an ethyl carboxylate group at the 4-position. medrxiv.org
Prodine : Introduces a methyl group at the 3-position and reverses the ester linkage at the 4-position to a propionoxy group.
Meprodine (including Betameprodine) : Is a close analogue of prodine. The only difference is the substitution of a larger ethyl group for the methyl group at the 3-position of the piperidine ring. wikipedia.org
Meprodine exists as two distinct stereoisomers: alphameprodine and betameprodine. wikipedia.orgnist.gov Betameprodine is specifically the (3R,4R) stereoisomer, also referred to as the "trans-" isomer, which defines the spatial orientation of the ethyl group at position 3 relative to the phenyl group at position 4. ontosight.ailgcstandards.com
Detailed Chemical Data
The following tables provide specific chemical identification data for Betameprodine hydrochloride and a structural comparison of related analgesics.
Table 1: Chemical Identification of this compound
| Identifier | Data | Source(s) |
|---|---|---|
| Analyte Name | This compound | lgcstandards.com |
| IUPAC Name | [(3R,4R)-3-ethyl-1-methyl-4-phenyl-4-piperidyl] propanoate;hydrochloride | lgcstandards.com |
| CAS Number | 57401-82-8 | ontosight.ailgcstandards.com |
| Free Base CAS | 468-50-8 | lgcstandards.comnih.govnist.gov |
| Molecular Formula | C₁₇H₂₅NO₂ · HCl | lgcstandards.com |
| Molecular Weight | 311.85 g/mol | lgcstandards.com |
| InChI (Hydrochloride) | InChI=1S/C17H25NO2.ClH/c1-4-14-13-18(3)12-11-17(14,20-16(19)5-2)15-9-7-6-8-10-15;/h6-10,14H,4-5,11-13H2,1-3H3;1H/t14-,17-;/m1./s1 | lgcstandards.com |
| SMILES (Hydrochloride) | Cl.CC[C@@H]1CN(C)CC[C@]1(OC(=O)CC)c2ccccc2 | lgcstandards.com |
Table 2: Structural Comparison of Related Piperidine Analgesics
| Compound | Substitution at C3 | Group at C4 |
|---|---|---|
| Meperidine | Hydrogen (-H) | Ethyl Carboxylate (-COOCH₂CH₃) |
| Prodine | Methyl (-CH₃) | Propionoxy (-OCOCH₂CH₃) |
| Betameprodine | Ethyl (-CH₂CH₃) | Propionoxy (-OCOCH₂CH₃) |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H26ClNO2 |
|---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
[(3R,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-4-14-13-18(3)12-11-17(14,20-16(19)5-2)15-9-7-6-8-10-15;/h6-10,14H,4-5,11-13H2,1-3H3;1H/t14-,17-;/m1./s1 |
InChI Key |
MHZBPWPPBRJQTI-SATBOSKTSA-N |
Isomeric SMILES |
CC[C@@H]1CN(CC[C@@]1(C2=CC=CC=C2)OC(=O)CC)C.Cl |
Canonical SMILES |
CCC1CN(CCC1(C2=CC=CC=C2)OC(=O)CC)C.Cl |
Origin of Product |
United States |
Chemical Synthesis and Precursor Chemistry of Betameprodine Hydrochloride
Established Synthetic Pathways for Betameprodine Hydrochloride
The most established synthetic route to Betameprodine mirrors that of other prodine-type analgesics. It involves the creation of a key tertiary alcohol intermediate via a Grignard reaction, followed by esterification and salt formation.
The synthesis can be broken down into three primary stages:
Formation of the Tertiary Alcohol Intermediate: The core of the synthesis involves the reaction of 1-methyl-3-ethyl-4-piperidone with a phenylmagnesium bromide Grignard reagent. In this step, the nucleophilic phenyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the piperidone. chemicalforums.com This addition reaction forms the crucial intermediate, 3-ethyl-1-methyl-4-phenyl-4-piperidinol .
Esterification: The newly formed tertiary alcohol is then esterified. This is typically achieved by reacting the alcohol with propionic anhydride or propionyl chloride . The reaction acylates the hydroxyl group, forming the propionate (B1217596) ester, which is the Betameprodine free base.
Salt Formation: To produce the final, more stable and water-soluble product, the Betameprodine base is dissolved in a suitable solvent, such as diethyl ether or isopropanol, and treated with hydrochloric acid . This protonates the basic nitrogen atom of the piperidine (B6355638) ring, precipitating This compound .
The synthesis of Betameprodine is notable for its stereochemical complexity.
The structure of Betameprodine contains two chiral centers, at the C3 and C4 positions of the piperidine ring. The initial Grignard reaction that forms the 3-ethyl-1-methyl-4-phenyl-4-piperidinol intermediate is generally not stereospecific. Consequently, it produces a mixture of two diastereomers:
Alphaprodine: The cis-isomer, where the C3-ethyl group and the C4-phenyl group are on the same side of the piperidine ring.
Betaprodine (B10762733): The trans-isomer, where the C3-ethyl group and the C4-phenyl group are on opposite sides of the ring. Betameprodine is the propionyl ester of the betaprodine alcohol precursor.
The "beta" designation in Betameprodine specifically refers to the trans configuration of these substituents. nih.gov This trans-isomer is generally the more thermodynamically stable of the two. A critical step in the synthesis is the separation of these diastereomers. This is often accomplished by fractional crystallization, which takes advantage of the different physical properties (like solubility) of the cis and trans isomers or their salts. The efficiency of this separation is paramount to the purity of the final this compound. nih.gov
Precursor Compounds and Their Derivatization
The synthesis of this compound relies on several key precursor compounds.
1-methyl-3-ethyl-4-piperidone: This is the foundational piperidone precursor. Its synthesis is a multi-step process in itself. It is derivatized during the Grignard reaction.
Bromobenzene: This is the precursor to the Grignard reagent, reacted with magnesium metal.
Magnesium: Used to prepare the Grignard reagent.
Propionic Anhydride or Propionyl Chloride: These are acylating agents used to derivatize the tertiary alcohol intermediate into the final propionate ester.
Hydrochloric Acid: Used in the final step to form the hydrochloride salt.
The core of the synthesis is the derivatization of the piperidone ketone into a tertiary alcohol via the addition of a phenyl group, and the subsequent derivatization of this alcohol into an ester.
Optimization of Synthetic Methodologies for Research Applications
For research purposes, such as the generation of analogues for structure-activity relationship (SAR) studies, the optimization of the synthesis is crucial. researchgate.net
Grignard Reaction Conditions: The Grignard reaction is highly sensitive to conditions. Optimization involves the strict use of anhydrous solvents (e.g., diethyl ether, tetrahydrofuran) to prevent the highly reactive Grignard reagent from being quenched by water. youtube.comyoutube.com Controlling the reaction temperature is also vital to manage the exothermic nature of the addition and to minimize the formation of side products, such as biphenyl. youtube.comnumberanalytics.com
Yield and Purity: To improve yield and purity, reaction times, temperature, and the stoichiometry of reactants can be precisely controlled. For research applications aimed at creating a library of compounds, the synthetic pathway can be adapted. By substituting phenylmagnesium bromide with other aryl- or alkyl-magnesium halides, or by using different acylating agents instead of propionic anhydride , a wide variety of Betameprodine analogues can be produced to investigate their properties. mdpi.com
Stereoselectivity: Advanced research applications might explore stereoselective synthesis methods. This could involve using chiral auxiliaries or catalysts to favor the formation of the desired 'beta' (trans) isomer directly, potentially simplifying the purification process by eliminating the need for difficult fractional crystallization. youtube.comyoutube.com
Impurity Profiling and Synthetic Byproducts
The multi-step synthesis of this compound can result in a range of process-related impurities and byproducts.
Precursor Impurities: Unreacted starting materials such as 1-methyl-3-ethyl-4-piperidone and the intermediate alcohol 3-ethyl-1-methyl-4-phenyl-4-piperidinol (from incomplete esterification) can be present in the final product.
Grignard Byproducts: A common byproduct from the formation of phenylmagnesium bromide is biphenyl , which arises from a coupling side reaction. youtube.com
Diastereomeric Impurity: The most significant impurity is the diastereomer, alphameprodine . The chemical similarity between alphameprodine and betameprodine makes their separation challenging. The presence of alphameprodine is a critical indicator of the purity of the final product.
Degradation Products: The ester functional group in Betameprodine can be susceptible to hydrolysis, which would cleave the propionate group and revert the molecule to the alcohol intermediate.
Identifying these impurities is crucial for quality control and is typically performed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. incb.org
Analytical Methodologies for Betameprodine Hydrochloride
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental analytical technique for separating complex mixtures. For a compound like Betameprodine hydrochloride, techniques that couple separation with highly sensitive detection, such as mass spectrometry, are indispensable. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used reference method for the detection and quantification of opioids and other controlled substances. nih.govnih.gov Its high sensitivity and specificity make it a powerful tool for identifying such drugs in biological matrices. nih.gov The analysis by GC-MS typically involves sample preparation, which can include extraction and derivatization, to ensure the analyte is suitable for the gas chromatograph. nih.govnih.gov
For opioids, which are often polar and non-volatile, a derivatization step is common to improve their chromatographic properties. nih.govnih.gov For instance, hydroxyl groups can be converted to propionyl esters or trifluoroacetyl derivatives, and ketone groups can be converted to methoximes to increase volatility and thermal stability. nih.govnih.gov Following derivatization, the sample is introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint for identification. nih.gov
Table 1: Illustrative GC-MS Parameters for Opioid Analysis This table presents typical parameters and is not specific to this compound analysis.
| Parameter | Typical Setting | Reference |
|---|---|---|
| GC Column | DB-5ms capillary column (30 m × 0.2 mm × 0.25 μm) | nih.gov |
| Carrier Gas | Ultrapure Helium (He) | nih.gov |
| Temperature Program | Initial 80°C (2 min), ramp 5°C/min to 200°C | nih.gov |
| Ionization Mode | Electron Impact (EI) | nih.gov |
| Derivatization Agents | Propionic anhydride, N-methyl-bis(trifluoroacetamide) (MBTFA) | nih.govnih.gov |
| Extraction | Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | nih.govcapes.gov.br |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the technique of choice for the analysis of drugs like this compound in complex matrices. nih.govmdpi.com Compared to GC-MS, HPLC can often analyze thermally unstable and non-volatile molecules without the need for derivatization. nih.gov The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity, making it ideal for detecting trace amounts of substances. mdpi.comkcl.ac.uk
In this method, the sample is first separated by a high-performance liquid chromatography (HPLC) system. The eluent from the HPLC column is then introduced into the mass spectrometer. Using operational modes like Multiple Reaction Monitoring (MRM), the instrument can be set to detect a specific precursor ion of the target analyte and its characteristic product ions, significantly reducing matrix interference and enhancing detection accuracy. kcl.ac.uksemanticscholar.org This high degree of specificity is crucial when distinguishing between structurally similar compounds or isomers. kcl.ac.uk The method's limit of quantification (LOQ) can be in the sub-ng/mL range, demonstrating its high sensitivity. mdpi.com
Table 2: Illustrative LC-MS/MS Parameters for Drug Analysis This table presents typical parameters and is not specific to this compound analysis.
| Parameter | Typical Setting | Reference |
|---|---|---|
| Chromatography | Ultra-High Performance Liquid Chromatography (UHPLC) | mdpi.com |
| Mobile Phase | Water/Acetonitrile or Water/Methanol (B129727) gradients, often with additives like formic acid. | mdpi.comresearchgate.net |
| Detection Mode | Tandem Mass Spectrometry (MS/MS) | nih.govkcl.ac.uk |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | cmro.in |
| Scan Type | Multiple Reaction Monitoring (MRM) | kcl.ac.uksemanticscholar.org |
| Limit of Quantification (LOQ) | Can range from 0.1 to 0.5 ng/mL | mdpi.com |
Besides mass spectrometry-coupled techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) represents a viable, cost-effective method for the quantification of pharmaceutical compounds. nih.govresearchgate.net While not as selective as MS detection, HPLC-UV is a robust technique for routine analysis and quality control in pharmaceutical formulations. ijrpc.com The method relies on the principle that the analyte absorbs UV light at a specific wavelength. The separation is achieved on an HPLC column, and a UV detector measures the absorbance of the eluting components. By comparing the peak area of the analyte to that of a standard of known concentration, accurate quantification can be achieved. researchgate.net The choice of detection wavelength is critical and is set at the wavelength of maximum absorbance (λmax) for the target compound to ensure maximum sensitivity. researchgate.net
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of compounds like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the elucidation of molecular structures. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the most common types. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the different types of carbon atoms in the molecule. nih.gov
For complex molecules, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms, which is essential for unambiguous structural assignment. nih.gov While tabletop NMR spectrometers are becoming more common for routine analysis, high-field NMR instruments are typically required for detailed structural elucidation of novel or complex compounds. nih.govmdpi.com
Table 3: Common NMR Spectroscopy Experiments for Structural Elucidation This table presents general NMR techniques and is not specific to this compound.
| Technique | Information Provided | Reference |
|---|---|---|
| ¹H NMR | Information about the proton environments in the molecule. | nih.gov |
| ¹³C NMR | Information about the carbon skeleton of the molecule. | nih.gov |
| DEPT | Distinguishes between CH, CH₂, and CH₃ groups. | nih.gov |
| COSY | Shows correlations between coupled protons (H-H connectivity). | nih.gov |
| HSQC | Shows correlations between protons and directly attached carbons (C-H one-bond connectivity). | nih.gov |
| HMBC | Shows correlations between protons and carbons over two to three bonds (long-range C-H connectivity). | nih.gov |
Infrared (IR) Spectroscopy is a rapid and non-destructive technique used primarily for the identification of functional groups within a molecule. ekb.eg The principle is based on the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. ekb.eg The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber, showing characteristic absorption bands for different functional groups (e.g., C=O, O-H, N-H). Fourier Transform Infrared (FT-IR) spectroscopy is the modern standard, offering high resolution and sensitivity. ekb.eg For solid samples, the potassium bromide (KBr) disk method is a common sample preparation technique. ekb.eg The IR spectrum provides a unique fingerprint for a compound and can be used for identification by comparison with reference spectra. spectra-analysis.comunodc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy is a quantitative analytical technique based on the absorption of UV or visible light by a molecule. ijrpc.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. ijrpc.com This method is simple, cost-effective, and widely used for the quantification of compounds in solutions, including in pharmaceutical formulations. ijrpc.comresearchgate.net The analysis involves preparing a solution of the compound in a suitable solvent and measuring its absorbance spectrum to determine the wavelength of maximum absorbance (λmax). researchgate.netnihs.go.jpmhlw.go.jp Quantitative measurements are then performed at this wavelength to ensure maximum sensitivity and accuracy. core.ac.uk
Table 4: General Spectroscopic Data for Compound Characterization This table presents general principles and is not specific to this compound.
| Technique | Parameter | Description | Reference |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Functional Group Region | Specific wavenumbers (cm⁻¹) indicate the presence of functional groups like carbonyl (C=O), hydroxyl (O-H), etc. | ekb.eg |
| Fingerprint Region | A complex region of the spectrum unique to each molecule, used for definitive identification. | unodc.org | |
| UV-Visible Spectroscopy | λmax (Wavelength of Maximum Absorbance) | The wavelength at which a substance has its strongest photon absorption. Used for quantitative analysis. | researchgate.netcore.ac.uk |
| Beer-Lambert Law | Relates absorbance to concentration, path length, and molar absorptivity for quantitative measurement. | ijrpc.com |
Table of Compounds
Method Validation Parameters for Research-Oriented Quantification
Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose. nih.gov For research-oriented quantification of compounds like this compound, validation ensures the reliability and accuracy of the data. The parameters are established based on international guidelines, such as those from the International Conference on Harmonisation (ICH). nih.goveuropa.eu
Key validation parameters include:
Specificity/Selectivity: This is the method's ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. unodc.org In chromatographic methods like LC-MS/MS, specificity is achieved through a combination of chromatographic separation (retention time) and the detection of unique precursor and product ion mass transitions. kcl.ac.uk
Linearity and Range: Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a specified range. europa.eu A minimum of five concentration levels is typically recommended to establish linearity, and the relationship is usually evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥0.99. europa.eumdpi.com The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. europa.eu
Accuracy: Accuracy represents the closeness of the mean test results to the true value. ikev.org It is often assessed by analyzing spiked samples with known concentrations of the analyte at different levels (e.g., low, medium, and high) across the specified range. unodc.org The results are typically expressed as the percent recovery of the known amount.
Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ikev.org It is evaluated at three levels:
Repeatability: Precision under the same operating conditions over a short interval. ikev.org
Intermediate Precision: Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment. ikev.org
Reproducibility: Precision between different laboratories. unodc.org Precision is typically expressed as the relative standard deviation (RSD) of the measurements.
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of certainty. scispace.com It is often determined based on the signal-to-noise ratio, with a ratio of 3:1 being a widely accepted minimum. unodc.orgikev.org
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with suitable precision and accuracy. europa.eu A signal-to-noise ratio of 10:1 is a common benchmark for the LOQ. ikev.org
Robustness: This parameter measures a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. scispace.com For an LC-MS method, variations might include the pH of the mobile phase, column temperature, or flow rate. scispace.com
Table 1: Key Method Validation Parameters for Quantification
| Parameter | Description | Common Acceptance Criteria in Research/Forensic Context |
| Specificity | Ability to differentiate and quantify the analyte in the presence of other substances. unodc.org | No significant interfering peaks at the retention time of the analyte. |
| Linearity (r²) | Correlation between analyte concentration and instrument response. europa.eu | ≥ 0.99 |
| Range | Concentration interval where the method is precise, accurate, and linear. europa.eu | Defined by the LOQ and the upper limit of the linear curve. |
| Accuracy (% Recovery) | Closeness of measured value to the true value. ikev.org | Typically 85-115% (may vary with concentration). |
| Precision (% RSD) | Closeness of agreement among a series of measurements. ikev.org | ≤ 15-20% (may be higher at the LOQ). |
| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. scispace.com | Signal-to-Noise Ratio ≥ 3:1. unodc.org |
| Limit of Quantification (LOQ) | Lowest concentration that can be reliably quantified. europa.eu | Signal-to-Noise Ratio ≥ 10:1. ikev.org |
| Robustness | Method's resistance to small, deliberate changes in parameters. scispace.com | System suitability parameters (e.g., peak shape, retention time) remain within predefined limits. |
Sample Preparation Strategies for Diverse Research Matrices (Non-Human Biological and Environmental)
The goal of sample preparation is to extract the analyte of interest from a complex matrix, remove interferences, and concentrate the analyte to a level suitable for detection by the analytical instrument. The choice of strategy depends on the matrix, the analyte's physicochemical properties, and the subsequent analytical technique. For this compound, which is a basic compound, extraction strategies often involve pH adjustment to ensure it is in a non-ionized state for efficient extraction into an organic solvent.
Common strategies include:
Protein Precipitation (PPT): Primarily used for biological fluids like plasma or blood. A water-miscible organic solvent, such as acetonitrile, is added to the sample to denature and precipitate proteins. nih.gov After centrifugation, the clear supernatant containing the analyte is separated for analysis. This method is fast and simple but may be less clean than other techniques, potentially leading to matrix effects in LC-MS analysis.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous/biological phase and an organic solvent. For basic compounds like Betameprodine, the aqueous sample is first alkalinized (e.g., to pH 9) to neutralize the amine group. nih.gov This increases the compound's lipophilicity, allowing it to be extracted into a nonpolar organic solvent like hexane (B92381) or a mixture like chloroform/trifluoroethanol. nih.gov LLE provides a cleaner extract than PPT but is more labor-intensive.
Solid-Phase Extraction (SPE): SPE is a highly versatile and widely used technique for cleaning and concentrating analytes from complex matrices, including environmental water and biological fluids. nih.govnih.gov The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase).
For basic compounds, a mixed-mode cation-exchange cartridge is often effective.
The general steps are:
Conditioning: The cartridge is washed with a solvent like methanol and then water or a buffer to prepare the sorbent.
Loading: The pre-treated sample (e.g., buffered urine) is passed through the cartridge, and the analyte is retained on the sorbent. capes.gov.br
Washing: The cartridge is washed with one or more solvents to remove interferences while the analyte remains bound.
Elution: A final solvent or solvent mixture (e.g., ethyl acetate (B1210297) with ammonia) is used to disrupt the analyte-sorbent interaction and elute the purified analyte. capes.gov.br
SPE can be automated and provides high recovery and concentration factors, resulting in very clean extracts. nih.gov
For environmental samples like water, pre-concentration is often necessary. This can involve passing a large volume of water through an SPE cartridge to trap trace amounts of the analyte before elution with a small volume of solvent. nih.gov Proper storage of environmental samples, such as in the dark at 4°C, is crucial to prevent degradation of target compounds before analysis. nih.gov
Table 2: Sample Preparation Strategies for Betameprodine Analysis
| Preparation Strategy | Typical Matrix | Key Steps | Advantages | Disadvantages |
| Protein Precipitation | Plasma, Blood | 1. Add organic solvent (e.g., acetonitrile).2. Vortex.3. Centrifuge.4. Analyze supernatant. nih.gov | Fast, simple, inexpensive. | High potential for matrix effects, less clean extract. |
| Liquid-Liquid Extraction (LLE) | Urine, Plasma, Water | 1. Adjust sample pH to basic (>8-9).2. Add immiscible organic solvent.3. Mix and separate phases.4. Evaporate solvent and reconstitute. nih.gov | Good cleanup, high recovery for specific analytes. | Labor-intensive, uses large solvent volumes, can be difficult to automate. |
| Solid-Phase Extraction (SPE) | Urine, Plasma, Water, Soil Extracts | 1. Condition cartridge.2. Load sample.3. Wash to remove interferences.4. Elute analyte with solvent. nih.gov | High selectivity and recovery, can be automated, excellent for trace concentration. nih.gov | Higher cost per sample, requires method development. |
Pharmacology and Molecular Mechanisms of Betameprodine Hydrochloride: Preclinical and in Vitro Investigations
Opioid Receptor Binding Affinity and Selectivity Studies
The primary mechanism of action of opioid analgesics like Betameprodine hydrochloride involves their interaction with opioid receptors, which are GPCRs located throughout the central and peripheral nervous systems. The affinity and selectivity of a compound for the different opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—are critical determinants of its pharmacological profile.
Mu-Opioid Receptor (MOR) Interactions
Preclinical evidence strongly suggests that this compound acts as a mu-opioid receptor agonist. nih.govdrugbank.com This interaction is considered the principal driver of its analgesic effects. Seminal research by Klee and Iorio in 1977 on prodine analogues, a class to which Betameprodine belongs, established a direct correlation between the receptor binding affinities of these compounds and their observed analgesic potencies. nih.gov This foundational study underscores that the primary determinant of the pharmacological activity of Betameprodine and its isomers is their ability to bind to opioid receptors effectively.
Table 1: Mu-Opioid Receptor (MOR) Interaction Profile of this compound
| Parameter | Finding | Source |
| Receptor Interaction | Agonist | nih.govdrugbank.com |
| Binding Affinity (Ki) | Data not available | N/A |
| Functional Correlation | Binding affinity correlates with analgesic potency | nih.gov |
Note: Specific Ki values are not available in the reviewed literature. The table reflects the qualitative understanding of the compound's interaction.
Delta-Opioid Receptor (DOR) Interactions
Information regarding the specific binding affinity and functional activity of this compound at the delta-opioid receptor is scarce in the existing scientific literature. While many opioids exhibit some degree of cross-reactivity with different receptor subtypes, the selectivity profile of Betameprodine for the DOR remains to be fully elucidated through dedicated in vitro binding assays.
Kappa-Opioid Receptor (KOR) Interactions
Similarly, detailed preclinical data on the interaction of this compound with the kappa-opioid receptor is not extensively documented. The pharmacological effects typically associated with KOR activation, such as dysphoria and psychotomimetic effects, have not been prominently reported for Betameprodine, suggesting that it may have lower affinity for this receptor subtype compared to the mu-opioid receptor. However, without specific binding studies, this remains a point of speculation.
G-Protein Coupled Receptor (GPCR) Signal Transduction Pathways
Upon agonist binding, opioid receptors initiate intracellular signaling cascades through the activation of heterotrimeric G-proteins. These pathways are crucial for the ultimate pharmacological effects of the opioid. The two key signaling arms downstream of opioid receptor activation are the modulation of adenylyl cyclase and the recruitment of β-arrestin.
Adenylyl Cyclase Modulation
Specific in vitro studies quantifying the extent of adenylyl cyclase inhibition by this compound are not currently available. However, based on its classification as a mu-opioid agonist, it is reasonable to infer that it would follow this canonical signaling pathway.
Table 2: Adenylyl Cyclase Modulation by this compound
| Parameter | Expected Effect | Source |
| Adenylyl Cyclase Activity | Inhibition (Inferred) | painphysicianjournal.com |
| Intracellular cAMP Levels | Decrease (Inferred) | painphysicianjournal.com |
Note: The effects are inferred based on the established mechanism of mu-opioid agonists, as direct experimental data for this compound is lacking.
β-Arrestin Recruitment Dynamics
The recruitment of β-arrestin proteins to the activated opioid receptor is another critical signaling event. This process is involved in receptor desensitization, internalization, and the initiation of G-protein-independent signaling pathways. The balance between G-protein signaling and β-arrestin recruitment (a concept known as "biased agonism") is an area of intense research in opioid pharmacology, as it may differentiate the therapeutic effects from the adverse effects of various opioids.
There is currently no published data from preclinical or in vitro investigations specifically examining the β-arrestin recruitment dynamics following the activation of opioid receptors by this compound. Such studies would be invaluable in providing a more comprehensive understanding of its molecular pharmacology and potential for biased agonism.
Table 3: β-Arrestin Recruitment Dynamics of this compound
| Parameter | Finding | Source |
| β-Arrestin Recruitment | Data not available | N/A |
Note: There is no available data on the β-arrestin recruitment profile of this compound.
Neurochemical Modulation in Preclinical Models
The influence of this compound on the neurochemical environment is a cornerstone of its pharmacological profile. As a potent opioid agonist, its primary mechanism is centered on the modulation of neurotransmitter systems and neuronal excitability.
Neurotransmitter Release Inhibition and Enhancement
While specific studies on this compound's direct effects on neurotransmitter release are not extensively detailed in publicly available literature, its action can be inferred from the well-established mechanisms of opioid agonists. Opioids are known to inhibit the release of various neurotransmitters, including substance P, GABA (gamma-aminobutyric acid), and dopamine. This inhibition is a key factor in their analgesic and euphoric effects. The enhanced potency of betaprodine (B10762733) suggests a strong interaction with opioid receptors, leading to a significant suppression of neurotransmitter release in pain-signaling pathways.
Ion Channel Modulation and Neuronal Excitability
The modulation of ion channels is a fundamental mechanism by which opioids regulate neuronal excitability. nih.gov While direct studies on this compound's interaction with specific ion channels are scarce, its action as an opioid agonist implies a significant role in this process. Opioid receptor activation is typically coupled with the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. nih.gov This dual action leads to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, thereby decreasing neuronal excitability and dampening the transmission of pain signals.
In Vitro Pharmacodynamic Characterization in Cellular and Tissue Models
In vitro studies have been crucial in characterizing the pharmacodynamic properties of prodine analogues, including betameprodine. Research has demonstrated a strong correlation between the opiate receptor binding affinities of these compounds and their analgesic potencies. nih.gov This indicates that the primary determinant of their analgesic activity is their ability to effectively bind to and activate opioid receptors. nih.gov
These in vitro assays, likely conducted using preparations of brain tissue or cultured cells expressing opioid receptors, allow for a quantitative assessment of a compound's affinity and efficacy at the receptor level. The high potency of betaprodine observed in animal models is a direct reflection of its strong binding and activation of these receptors in in vitro systems. wikipedia.org
Preclinical Pharmacological Effects in Animal Models
Animal models have been instrumental in elucidating the pharmacological effects of this compound, particularly its antinociceptive properties and behavioral outcomes.
Antinociceptive Activity Assessment
The antinociceptive, or pain-relieving, activity of betameprodine has been evaluated in various animal models. The hot-plate test in mice is a standard method used to assess the analgesic properties of opioid compounds. nih.gov In such tests, the latency of the animal to react to a thermal stimulus is measured after drug administration.
Studies in rats have demonstrated that betaprodine is significantly more potent than its stereoisomer, alphaprodine, and also more potent than morphine. wikipedia.org The dextrorotatory cis isomer of betaprodine was found to be particularly potent. wikipedia.org This highlights the stereospecificity of its interaction with opioid receptors.
Analgesic Potency of Prodine Isomers in Rats (Subcutaneous Route)
| Compound | Potency Relative to Morphine |
| Alphaprodine | 97% |
| Betaprodine | 550% |
| Betaprodine (laevorotatory cis isomer) | 350% |
| Betaprodine (dextrorotatory cis isomer) | 790% |
This table presents the relative analgesic strength of prodine isomers compared to morphine when administered subcutaneously in rats, as determined by preclinical studies. wikipedia.org
Behavioral Phenotyping in Rodent Studies
Behavioral studies in rodents have provided insights into the central effects of betameprodine. It has been noted that betaprodine produces more euphoria at all dose levels compared to alphaprodine. wikipedia.org While "euphoria" is an anthropomorphic term, in animal studies, this can be assessed through behavioral paradigms such as conditioned place preference, where an animal's preference for an environment associated with the drug is measured.
The evaluation of behavioral effects is a critical component of in vivo screening for drugs acting on the central nervous system. nih.gov Such phenotyping can involve monitoring general health, sensory functions, motor abilities, and specific behavioral domains to build a comprehensive profile of a compound's effects. nih.govnih.gov
Metabolism and Biotransformation of Betameprodine Hydrochloride: Preclinical and in Vitro Studies
Phase I Metabolic Pathways and Metabolite Identification
Phase I metabolism of xenobiotics, such as Betameprodine hydrochloride, typically involves the introduction or unmasking of functional groups to increase polarity and facilitate subsequent metabolic reactions or excretion. For Betameprodine, the primary Phase I pathways are predicted to be oxidative transformations and hydrolytic reactions, mirroring those of its analog, meperidine.
Oxidative Transformations (e.g., Hydroxylation, N-Demethylation, O-Dealkylation)
Oxidative reactions are a cornerstone of Phase I metabolism, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues.
N-Demethylation: A principal metabolic route for compounds with an N-methyl group on a piperidine (B6355638) ring is N-demethylation. For Betameprodine, this would lead to the formation of Norbetameprodine. This reaction is analogous to the N-demethylation of meperidine to its active and neurotoxic metabolite, normeperidine. mdpi.com In vitro studies with human liver microsomes have identified CYP3A4, CYP2B6, and CYP2C19 as the primary enzymes responsible for the N-demethylation of meperidine. researchgate.netyoutube.comwikipedia.org It is highly probable that these same CYP isoforms are involved in the N-demethylation of Betameprodine. The relative contribution of these enzymes can vary between individuals due to genetic polymorphisms. wikipedia.org
Hydroxylation: Aromatic hydroxylation of the phenyl ring is another potential oxidative pathway. This would result in the formation of a hydroxylated metabolite, for instance, p-hydroxy-betameprodine. While this is a common reaction for many xenobiotics, its significance in meperidine metabolism is considered minor compared to N-demethylation and hydrolysis.
O-Dealkylation: A key structural feature of Betameprodine is its propoxy group. O-dealkylation, specifically O-depropylation, would yield an alcohol metabolite. This reaction is also likely mediated by CYP450 enzymes. While specific data on the O-dealkylation of a propoxy group on a quaternary carbon in a phenylpiperidine is scarce, CYP enzymes are known to catalyze such reactions on various xenobiotics. nih.gov
Reductive and Hydrolytic Reactions
Hydrolysis: Betameprodine possesses an ester linkage which is susceptible to hydrolysis by carboxylesterases, primarily in the liver. This reaction would cleave the propionate (B1217596) group, forming Betameprodine acid and propionic acid. In vitro studies on meperidine have shown that human liver carboxylesterase hCE-1 is capable of hydrolyzing its ester bond to form meperidinic acid. xenotech.com Given the structural similarity, it is expected that hCE-1 would also hydrolyze Betameprodine. The resulting carboxylic acid metabolite is more polar and more readily excreted.
The primary metabolites from Phase I reactions, such as Norbetameprodine and Betameprodine acid, can undergo further metabolic transformations. For instance, Norbetameprodine can also be hydrolyzed to form Norbetameprodinic acid.
Table 1: Predicted Phase I Metabolites of this compound and Responsible Enzymes (Inferred from Meperidine Data)
| Parent Compound | Phase I Reaction | Predicted Metabolite | Key Enzymes (Inferred) |
| Betameprodine | N-Demethylation | Norbetameprodine | CYP3A4, CYP2B6, CYP2C19 |
| Betameprodine | Aromatic Hydroxylation | p-hydroxy-betameprodine | CYP450 isoforms |
| Betameprodine | O-Dealkylation | Hydroxy-betameprodine | CYP450 isoforms |
| Betameprodine | Ester Hydrolysis | Betameprodine acid | Carboxylesterase (e.g., hCE-1) |
| Norbetameprodine | Ester Hydrolysis | Norbetameprodinic acid | Carboxylesterase (e.g., hCE-1) |
Phase II Metabolic Pathways and Conjugate Formation
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, further increasing their water solubility and facilitating their excretion from the body.
Glucuronidation and Sulfation Processes
Glucuronidation: This is a major Phase II pathway for many opioids and their metabolites. The hydroxyl and carboxyl groups introduced during Phase I metabolism on Betameprodine and its metabolites serve as sites for glucuronidation. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). For example, Betameprodine acid glucuronide and Norbetameprodinic acid glucuronide are expected to be formed. Studies on morphine have shown that UGT2B7 is a major enzyme in its glucuronidation, while various UGT1A isoforms can also contribute. researchgate.net It is plausible that similar UGT isoforms are involved in the glucuronidation of Betameprodine metabolites.
Sulfation: Sulfation is another important conjugation reaction catalyzed by sulfotransferases (SULTs). Phenolic hydroxyl groups, such as in the predicted p-hydroxy-betameprodine, are common substrates for sulfation. In vitro studies with various opioids have demonstrated that SULT1A1, SULT1A3, and SULT2A1 are involved in their sulfation. nih.govnih.gov Therefore, it is possible that sulfation could play a role in the metabolism of hydroxylated Betameprodine metabolites.
Other Conjugation Reactions
While glucuronidation and sulfation are the most common conjugation pathways for opioids, other reactions such as conjugation with amino acids are theoretically possible for metabolites with carboxylic acid groups, though less commonly reported for this class of compounds.
Table 2: Predicted Phase II Conjugates of Betameprodine Metabolites (Inferred)
| Phase I Metabolite | Phase II Reaction | Predicted Conjugate | Key Enzymes (Inferred) |
| Betameprodine acid | Glucuronidation | Betameprodine acid glucuronide | UGT isoforms (e.g., UGT2B7, UGT1A family) |
| Norbetameprodinic acid | Glucuronidation | Norbetameprodinic acid glucuronide | UGT isoforms (e.g., UGT2B7, UGT1A family) |
| p-hydroxy-betameprodine | Glucuronidation | p-hydroxy-betameprodine glucuronide | UGT isoforms |
| p-hydroxy-betameprodine | Sulfation | p-hydroxy-betameprodine sulfate | SULT isoforms (e.g., SULT1A1, SULT1A3) |
Identification of Key Metabolic Enzymes and Isoform Specificity
Based on the extensive in vitro research on meperidine and other opioids, the key enzymes predicted to be involved in the metabolism of this compound are:
Cytochrome P450 (CYP) Isoforms:
CYP3A4, CYP2B6, and CYP2C19 are anticipated to be the primary enzymes responsible for the N-demethylation of Betameprodine to Norbetameprodine. researchgate.netyoutube.comwikipedia.org The relative contribution of these isoforms can be influenced by genetic factors, potentially leading to inter-individual variability in metabolism. wikipedia.org
Other CYP isoforms are likely involved in hydroxylation and O-dealkylation reactions.
Carboxylesterases:
Human Carboxylesterase 1 (hCE-1) is the likely enzyme responsible for the hydrolysis of the ester linkage in both Betameprodine and its N-demethylated metabolite. xenotech.com
UDP-Glucuronosyltransferases (UGTs):
UGT2B7 and various isoforms of the UGT1A family are predicted to catalyze the glucuronidation of the carboxylic acid and hydroxylated metabolites of Betameprodine. researchgate.net
Sulfotransferases (SULTs):
SULT1A1, SULT1A3, and SULT2A1 are potential candidates for the sulfation of any hydroxylated metabolites of Betameprodine. nih.govnih.gov
Table 3: Summary of Key Enzymes in the Predicted Metabolism of this compound
| Enzyme Family | Specific Isoforms (Inferred) | Predicted Role |
| Cytochrome P450 | CYP3A4, CYP2B6, CYP2C19 | N-demethylation, Hydroxylation, O-Dealkylation |
| Carboxylesterases | hCE-1 | Ester Hydrolysis |
| UDP-Glucuronosyltransferases | UGT2B7, UGT1A family | Glucuronidation of hydroxyl and carboxyl groups |
| Sulfotransferases | SULT1A1, SULT1A3, SULT2A1 | Sulfation of hydroxyl groups |
Cytochrome P450 (CYP) Enzyme Contribution
The Cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is responsible for the oxidative metabolism of a vast number of drugs. nih.govnih.gov These enzymes play a crucial role in the clearance of many xenobiotics. nih.gov While it is highly probable that CYP enzymes are involved in the metabolism of the lipophilic Betameprodine molecule, specific studies to identify the contributing CYP isozymes (e.g., CYP3A4, CYP2D6, etc.) have not been reported. nih.govwalshmedicalmedia.com Such studies are essential for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. nih.govwalshmedicalmedia.com
UDP-Glucuronosyltransferase (UGT) Family Involvement
The UDP-Glucuronosyltransferase (UGT) enzyme family is key to Phase II metabolism, catalyzing the attachment of glucuronic acid to drug molecules. nih.govnih.gov This process, known as glucuronidation, significantly increases the water solubility of compounds, preparing them for renal or biliary excretion. For many opioids, glucuronidation is a major metabolic pathway. However, there is no specific data confirming the involvement of UGT enzymes in the biotransformation of this compound or identifying the specific UGT isoforms that might be involved. nih.govnih.gov
Other Enzymes in Biotransformation
Besides CYP and UGT enzymes, other enzyme systems such as esterases, dehydrogenases, and reductases can also contribute to drug metabolism. nih.gov Given the ester linkage in the structure of Betameprodine, it is conceivable that esterases could play a role in its hydrolysis. However, without specific experimental evidence, this remains speculative.
In Vitro Metabolism Studies Using Hepatic Microsomes and Recombinant Enzymes
In vitro systems, such as liver microsomes and recombinant enzymes, are standard tools for elucidating metabolic pathways. nih.govfrontiersin.org Liver microsomes contain a rich complement of drug-metabolizing enzymes, including CYPs and UGTs, and are used to study metabolic stability and identify metabolites. nih.gov Recombinant enzymes, which are individual enzymes expressed in a controlled system, allow for the precise identification of the specific enzymes responsible for a particular metabolic reaction. nih.gov Despite the availability of these well-established methodologies, there are no published studies that have utilized them to investigate the in vitro metabolism of this compound.
Structure Activity Relationship Sar Studies of Betameprodine Hydrochloride and Analogues
Impact of Substituent Modifications on Receptor Binding and Efficacy
The pharmacological profile of 4-phenylpiperidine (B165713) opioids is highly sensitive to modifications of the substituents on both the piperidine (B6355638) and phenyl rings. SAR studies on meperidine and prodine analogues, which are structurally related to betameprodine, have provided significant insights into the role of each component.
The Acyl Group at C-4: The nature of the ester group at the 4-position is a key determinant of analgesic potency. Research has shown that replacing the carbethoxy group found in meperidine with a propionoxy group (an acyloxy group) leads to a significant increase in analgesic activity. pharmacy180.comunodc.org This modification is present in the prodine series of compounds, including betameprodine, and contributes to their enhanced potency compared to meperidine. unodc.org
The Phenyl Group at C-4: The presence and substitution of the phenyl ring at the 4-position are crucial for optimal activity. pharmacy180.com
Replacement: Replacing the phenyl group with hydrogen, alkyl, or other cyclic groups generally reduces analgesic activity. pharmacy180.com However, substitution on the phenyl ring itself can enhance potency.
Aromatic Substitution: The addition of a hydroxyl group at the meta-position (m-hydroxyl) of the phenyl ring has been shown to increase analgesic activity. pharmacy180.com This effect is more pronounced in related keto-compounds but is also relevant to the piperidine series. pharmacy180.com
The Alkyl Group at C-3: The introduction of an alkyl group at the 3-position of the piperidine ring, as seen with the ethyl group in betameprodine, influences stereochemistry and potency. The presence of a C-3 methyl analogue in conjunction with an ester group at C-4 can lead to compounds with exceptionally high analgesic potency, such as lofentanil, which is thousands of times more potent than meperidine. pharmacy180.com
The N-Substituent: The substituent on the piperidine nitrogen is critical for receptor interaction.
N-Methyl Group: While the N-methyl group, present in betameprodine, is common in potent opioids, it is not always optimal. unodc.org
Larger N-Substituents: Replacing the N-methyl group with larger aralkyl groups, such as a phenylethyl group, has been shown to produce compounds with greater potency than their N-methyl counterparts. unodc.org For example, the N-phenylethyl analogue of meperidine is significantly more potent than meperidine itself. unodc.org
| Modification Site | Original Group (in Meperidine) | Modified Group (in Betameprodine/Analogues) | Impact on Analgesic Activity | Reference |
| C-4 Ester | Carbethoxy (-COOEt) | Propionoxy (-OCOEt) | Increased potency | pharmacy180.comunodc.org |
| C-4 Ring | Phenyl | m-Hydroxyphenyl | Increased potency | pharmacy180.com |
| C-3 Position | Hydrogen | Methyl / Ethyl | Increased potency | pharmacy180.comunodc.org |
| Nitrogen (N1) | Methyl (-CH3) | Phenylethyl (-CH2CH2Ph) | Increased potency | unodc.org |
Stereoisomeric Effects on Pharmacological Activity
The introduction of a substituent at the 3-position of the piperidine ring, such as the ethyl group in betameprodine, creates chiral centers at both the C-3 and C-4 positions. This results in the existence of multiple stereoisomers, which can have profoundly different pharmacological activities. nih.govnih.gov Betameprodine is the beta-isomer of the trans-configuration of 3-ethyl-1-methyl-4-phenyl-4-propionoxypiperidine. wikipedia.org
The prodines, which are the 3-methyl analogues, provide a well-studied example of this stereoselectivity. Prodine exists as two diastereomers of the trans form, alphaprodine and betaprodine (B10762733). wikipedia.org
Alphaprodine vs. Betaprodine: Pharmacological studies have demonstrated that betaprodine is substantially more potent as an analgesic than alphaprodine. wikipedia.org In animal models, betaprodine was found to be approximately five times more potent than alphaprodine. wikipedia.org
Optical Isomers: Furthermore, the isomers of betaprodine exhibit different activities. In rat studies, the (-)-β-form was the most potent, being nearly eight times stronger than morphine, while the (+)-β-form was about 3.5 times stronger than morphine. unodc.org
This significant difference in potency between stereoisomers underscores the highly specific three-dimensional interaction required between the drug molecule and the opioid receptor. nih.govwikipedia.org Studies have shown a close correlation between the receptor binding affinities of the α/β isomers and their observed analgesic activities, indicating that the difference in potency is primarily determined by how well each isomer can associate with the receptor binding site. nih.gov The specific configuration of the phenyl and propionoxy groups relative to the piperidine ring is therefore critical for establishing the high-affinity binding that leads to a potent analgesic response. nih.gov
| Compound | Stereochemistry | Analgesic Potency (Relative to Morphine = 100, in rats) | Reference |
| Alphaprodine | Racemate (trans) | 97 | unodc.org |
| Betaprodine | Racemate (trans) | 550 | unodc.org |
| (+)-Betaprodine | Dextrorotatory isomer | 350 | unodc.org |
| (-)-Betaprodine | Levorotatory isomer | 790 | unodc.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Opioid Analgesics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov For opioid analgesics like betameprodine and its analogues, QSAR studies are instrumental in identifying key molecular descriptors that govern analgesic potency and in designing new, more effective compounds. nih.govnih.gov
QSAR studies on 4-phenylpiperidine derivatives have successfully established models that can predict analgesic activity. nih.gov These models often employ a variety of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties, such as its electronic, steric, and lipophilic characteristics.
One such study on 4-phenylpiperidine derivatives acting as mu-opioid agonists utilized a neural network method. nih.gov After calculating hundreds of potential molecular descriptors, a selection process identified four key descriptors that were highly correlated with analgesic activity. nih.gov This model was then validated using an external set of compounds, demonstrating its predictive power. nih.gov
The insights gained from QSAR models can be used to hypothesize a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For 4-phenylpiperidine opioids, the pharmacophore typically includes:
A basic nitrogen center, which is protonated at physiological pH.
An aromatic ring (the phenyl group).
A hydrophobic site.
An ester or other hydrogen-bond accepting group.
These models have proven useful for the structural optimization of 4-phenylpiperidine derivatives. nih.gov However, many early QSAR models for opioids were developed using smaller, specific sets of similar compounds, which can limit their broader applicability. nih.gov More recent data-driven approaches leverage large public databases and machine learning algorithms to build more robust and comprehensive QSAR models for various opioid receptor subtypes. nih.gov
Design and Synthesis of Novel Betameprodine Analogues for Mechanistic Probing
The design and synthesis of novel analogues based on the betameprodine scaffold serve not only to discover more potent analgesics but also to probe the mechanisms of receptor binding and activation. By systematically altering the structure and observing the resulting changes in pharmacology, researchers can map the functional requirements of the opioid receptor.
One area of investigation involves modifying the piperidine ring itself. For instance, the synthesis of spirocyclic analogues of prodine, where the piperidine ring is fused with another ring system, has been explored. nih.gov One such methylated spirocyclic prodine analogue was found to possess analgesic activity comparable to tramadol, demonstrating that significant structural modifications to the piperidine core are tolerated and can lead to active compounds. nih.gov
Another approach involves altering the molecule's functional groups to change its receptor selectivity profile. Researchers have synthesized meperidine analogues with the goal of increasing affinity for the serotonin (B10506) transporter (SERT) while reducing opioid receptor activity, in an effort to develop novel antidepressants. uno.edu This work involved substitutions on the aryl ring, the ester moiety, and the piperidine nitrogen. The findings that N-demethylated analogues and certain benzyl (B1604629) ester analogues improved SERT binding affinity and selectivity provide valuable information about the structural features that differentiate between opioid and monoamine transporter recognition. uno.edu
The synthesis of novel 4-phenylpiperidine derivatives has also been used to explore binding at other receptor systems, such as sigma receptors. nih.gov By preparing a series of 1-phenylpiperazines and related analogues that mimic the 2-phenylaminoethane moiety, researchers were able to develop ligands with high affinity and selectivity for sigma receptors, helping to define the pharmacophore for that target. nih.gov These studies, while not directly aimed at improving opioid analgesia, contribute to a broader understanding of how the 4-phenylpiperidine scaffold can be adapted to interact with different biological targets.
Regulatory and Research Landscape of Betameprodine Hydrochloride
International and National Classification as a Controlled Substance
Betameprodine hydrochloride is internationally recognized as a substance with a high potential for abuse and is controlled under the 1961 Single Convention on Narcotic Drugs. unodc.orgunodc.orgeuropa.euwikipedia.org This treaty, adopted by the United Nations, aims to limit the production, manufacture, export, import, distribution of, trade in, use, and possession of certain drugs exclusively to medical and scientific purposes. europa.eu
In the United States, Betameprodine is classified as a Schedule I controlled substance under the Controlled Substances Act (CSA). rstreet.orgnih.govdea.gov This classification is the most restrictive, designated for drugs with no currently accepted medical use in treatment in the U.S., a lack of accepted safety for use under medical supervision, and a high potential for abuse. rstreet.orgdea.gov The Drug Enforcement Administration (DEA) is the primary federal agency responsible for enforcing these regulations. dea.govusdoj.gov
Other countries have similarly stringent controls. For instance, in the United Kingdom, Betameprodine is listed as a Class A drug under the Misuse of Drugs Act 1971, which signifies the highest level of control.
The table below summarizes the classification of this compound in various jurisdictions.
| Country/Organization | Classification/Schedule |
| United Nations | Schedule I of the 1961 Single Convention on Narcotic Drugs unodc.org |
| United States | Schedule I of the Controlled Substances Act rstreet.orgdea.gov |
| United Kingdom | Class A of the Misuse of Drugs Act 1971 |
Implications for Academic and Research Permitting and Compliance
The Schedule I status of this compound imposes significant and multifaceted barriers to academic and research activities. Any researcher wishing to study this compound in the United States must navigate a complex and often lengthy approval process involving multiple federal and sometimes state agencies.
The primary requirement is to obtain a registration from the DEA. dea.govusdoj.gov This process is notoriously rigorous and involves a detailed application, a comprehensive research protocol, and stringent security measures for the storage and handling of the substance. emory.eduucla.edu Researchers must demonstrate a legitimate scientific or medical purpose for their proposed study and have the necessary qualifications and institutional support. emory.edu
Furthermore, research involving human subjects requires approval from the Food and Drug Administration (FDA) and an Institutional Review Board (IRB). techtarget.com The IRB, in particular, will closely scrutinize the ethical implications of any research involving a Schedule I substance.
The compliance burden does not end with initial approval. Researchers must adhere to strict record-keeping, inventory control, and security protocols to prevent diversion. ucla.edund.edu Any loss or theft of the substance must be immediately reported to the DEA. usdoj.gov These ongoing compliance requirements add a significant administrative and financial overhead to any research project.
Historical and Current Research Restrictions and Opportunities
Despite being a known compound, there is a notable scarcity of published research specifically on this compound. A search of scientific literature reveals a significant lack of detailed historical or current studies investigating its synthesis, pharmacology, or potential therapeutic applications. rstreet.orgnih.gov
This dearth of research can be directly attributed to its classification as a Schedule I substance. The significant regulatory hurdles, coupled with the high costs and administrative burden of compliance, have likely deterred most researchers from pursuing studies on this compound. techtarget.comrstreet.org
Some information can be gleaned from research on its isomer, alphameprodine, and its structural analogue, meperidine. nih.govnih.govdrugbank.com Research on meperidine, for example, has explored its analgesic properties and its mechanism of action as an opioid agonist. nih.govdrugbank.compfizermedical.com However, such indirect information is not a substitute for direct research on this compound itself, as even small stereochemical differences can lead to significant variations in pharmacological activity and a different profile of effects.
The lack of research represents a significant missed opportunity. Without dedicated studies, the scientific community cannot fully understand the pharmacological profile of this compound, including its potential benefits and risks. This knowledge gap prevents any informed discussion about its potential therapeutic value, if any, and perpetuates its status as a little-understood compound.
Challenges in Scientific Research Due to Controlled Status
The controlled status of this compound presents a formidable array of challenges that collectively stifle scientific inquiry. These challenges extend beyond the permitting and compliance issues discussed earlier and create a research environment that is both restrictive and discouraging.
One of the most significant challenges is the limited availability of the compound for research purposes. rstreet.org The production and distribution of Schedule I substances are tightly controlled, and researchers must often rely on a limited number of approved suppliers. This can lead to delays and difficulties in obtaining the necessary quantities of the substance for study.
Funding for research on Schedule I substances is another major obstacle. americanactionforum.org Many funding agencies are hesitant to support research on compounds with a high potential for abuse and no accepted medical use. This financial barrier, combined with the high costs of compliance, makes it difficult for researchers to secure the necessary resources to conduct their studies.
Furthermore, the stigma associated with Schedule I drugs can also impact research. americanactionforum.org Scientists may be reluctant to engage in research that could be perceived as controversial or that carries a risk of legal or professional repercussions. This "chilling effect" can further limit the pool of researchers willing to investigate these compounds.
The culmination of these challenges creates a vicious cycle. The lack of research due to the controlled status of this compound means that there is no evidence to support any potential medical use. techtarget.comclinicalleader.com And without such evidence, there is little impetus for regulatory agencies to reconsider its classification. This effectively locks the compound in a state of scientific limbo, where its potential remains unexplored and its risks are not fully understood.
Emerging Research Areas and Future Directions for Betameprodine Hydrochloride Studies
Investigation of Novel Molecular Targets Beyond Canonical Opioid Receptors
Current research affirms that Betameprodine's primary mechanism of action is agonism at the canonical mu-opioid receptor. ontosight.ai This interaction is responsible for its analgesic and other opioid-like effects. However, the field of opioid pharmacology is increasingly looking beyond single-receptor interactions to explain the complex effects of these molecules. Future research on Betameprodine hydrochloride could productively explore these novel molecular strategies.
A key area for investigation is the potential for Betameprodine to interact with opioid receptor heterodimers. It is now understood that opioid receptors can form complexes with other receptors (e.g., delta or kappa opioid receptors, or even non-opioid G protein-coupled receptors). These heterodimers can exhibit unique signaling properties that differ from their individual components. Research could investigate whether Betameprodine shows differential affinity or efficacy at these receptor complexes, which might unveil a more complex pharmacological profile.
Furthermore, the concept of "functional selectivity" or "biased agonism" is a leading frontier in drug discovery. nih.gov This theory posits that a ligand can activate a receptor in a way that preferentially engages certain downstream signaling pathways over others. nih.gov For example, a biased agonist might activate the G-protein signaling pathway responsible for analgesia while avoiding the β-arrestin pathway, which has been implicated in side effects like respiratory depression and tolerance. nih.gov Future studies could examine the signaling cascade initiated by Betameprodine at the mu-opioid receptor to determine if it exhibits any bias, a finding that could have significant implications for understanding its effects and potential for rational drug design.
Currently, there is a lack of specific research investigating Betameprodine's action at targets other than the classical opioid receptors. General research into novel opioid strategies suggests that systems like the cholecystokinin (B1591339) and neurokinin-1 receptors can act as negative feedback mechanisms during opioid stimulation, and multi-functional molecules that block these while activating opioid receptors are being developed. nih.gov Investigating any potential "off-target" interactions of Betameprodine with these or other receptor systems would be a valuable future endeavor.
Advanced Computational Chemistry and Molecular Modeling Applications
Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules like this compound at an atomic level. mdpi.com While extensive computational studies specifically on Betameprodine are not widely published, the application of these techniques represents a significant area for future research.
Molecular docking simulations could be employed to model the interaction of Betameprodine with the three-dimensional structure of the mu-opioid receptor. Such studies could predict the precise binding orientation and identify the key amino acid residues involved in the interaction. This would build upon our basic understanding of its agonist activity and allow for detailed comparisons with other opioids.
Molecular dynamics (MD) simulations could further enhance this understanding by modeling the dynamic changes in the receptor's shape upon binding of Betameprodine. MD simulations can provide insights into the mechanics of receptor activation and the stability of the ligand-receptor complex over time, potentially offering clues to the duration of its effect and the mechanisms underlying functional selectivity.
Quantitative Structure-Activity Relationship (QSAR) studies are another valuable computational approach. By analyzing a series of related phenylpiperidine compounds, QSAR models could be developed to correlate specific structural features with pharmacological activity. This could help in predicting the potency or potential side effects of related, uncharacterized synthetic opioids based on their chemical structure.
Table 1: Computed Molecular Properties of Betameprodine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₅NO₂ | PubChem nih.gov |
| Molecular Weight | 275.4 g/mol | PubChem nih.gov |
| XLogP3 | 3.2 | PubChem nih.gov |
| Basic pKa | 9.10 | ChEMBL ebi.ac.uk |
This interactive table provides key computed descriptors for Betameprodine, which are fundamental parameters for computational modeling studies.
Development of Sophisticated Analytical Techniques for Trace Analysis in Research Samples
The ability to detect and quantify minute amounts of synthetic opioids in complex biological matrices is crucial for both forensic and research purposes. While methods specifically optimized for this compound are not extensively detailed in recent literature, the advanced techniques developed for other potent opioids are directly applicable and represent a key research direction.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the analysis of synthetic opioids. nih.gov Its high sensitivity and selectivity allow for the detection of trace levels of a substance in samples like blood, urine, or tissue homogenates. Future research would involve developing and validating robust LC-MS/MS methods specifically for Betameprodine and its potential metabolites. This would be essential for detailed pharmacokinetic studies.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, though it may require derivatization of the molecule to enhance its volatility. nih.gov High-resolution mass spectrometry (HRMS) coupled with either liquid or gas chromatography offers the advantage of providing highly accurate mass measurements, which can aid in the identification of unknown metabolites or distinguish Betameprodine from structurally similar compounds.
Given the increasing prevalence of novel synthetic opioids, there is a need for rapid and portable detection methods. The development of electrochemical sensors or advanced immunoassays for Betameprodine could provide faster screening tools for research samples, complementing the more comprehensive data from mass spectrometry-based methods. nih.gov
Exploration of this compound as a Chemical Probe for Fundamental Biological Processes
A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific receptor or pathway. Given that Betameprodine is a known mu-opioid receptor agonist, it has the potential to be used as a chemical probe to investigate the roles of this receptor in various physiological and pathological processes. ontosight.ai
In neuroscience research, Betameprodine could be used in preclinical models to selectively activate mu-opioid receptors in specific brain regions to dissect their role in pain processing, reward, and mood regulation. Its structural relation to meperidine and stereoisomeric relationship with alphameprodine could allow for comparative studies to understand how subtle structural changes affect receptor interaction and subsequent biological outcomes. drugbank.comdrugbank.com
To be an effective probe, a molecule should ideally have well-characterized pharmacology, high potency, and specificity for its target. While Betameprodine is known to target the mu-receptor, further research would be needed to fully characterize its selectivity against other opioid receptor subtypes (delta and kappa) and a wider panel of non-opioid receptors. This comprehensive profiling would be essential to ensure that the observed effects are indeed due to its action at the intended target. The development of a radiolabeled version of Betameprodine could also enable its use in receptor binding and autoradiography studies to map the distribution of mu-opioid receptors in different tissues.
Comparative Pharmacological Profiling with Novel Synthetic Opioids
The modern drug landscape is characterized by the rapid emergence of novel synthetic opioids (NSOs), many of which have limited pharmacological data available. nih.govmdpi.com A crucial area of future research is the systematic pharmacological profiling of this compound in comparison to these newer agents. This would help to contextualize its potency and receptor interaction profile.
Such studies would involve head-to-head comparisons in in vitro assays, such as radioligand binding assays and functional assays (e.g., [³⁵S]GTPγS binding), to determine binding affinities (Ki) and functional potencies (EC₅₀) at all three canonical opioid receptors (mu, delta, kappa). This would provide a clear picture of its relative potency and selectivity compared to NSOs like the fentanyl analogues, U-47700, and MT-45. nih.gov
While Betameprodine is a mu-agonist, understanding its relative efficacy—the maximal effect it can produce at the receptor compared to a standard agonist like morphine or a high-efficacy agonist like fentanyl—is critical. This comparative data is currently lacking but would be invaluable for understanding its potential physiological effects.
Table 2: Comparative Profile of Betameprodine and Selected Novel Synthetic Opioids
| Compound | Chemical Class | Primary Opioid Receptor Target | Relative Potency Notes |
|---|---|---|---|
| Betameprodine | Phenylpiperidine | Mu-Opioid Agonist ontosight.aidrugbank.com | Analogue of meperidine; considered an opioid analgesic. drugbank.com |
| Fentanyl | Phenylpiperidine | Mu-Opioid Agonist mdpi.com | 50-100 times more potent than morphine. mdpi.com |
| U-47700 | Benzamide | Mu-Opioid Agonist nih.gov | Approximately 7.5 times more potent than morphine. mdpi.com |
| MT-45 | Piperazine | Mu-Opioid Agonist nih.gov | Acts as a selective and efficacious mu-opioid agonist. nih.gov |
| Acetylfentanyl | Phenylpiperidine | Mu-Opioid Agonist mdpi.com | 5 to 15 times more potent than heroin. mdpi.com |
This interactive table provides a comparative overview of Betameprodine against several novel synthetic opioids, highlighting differences in chemical structure and potency.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Betameprodine hydrochloride, and how can purity be validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination, followed by hydrochloride salt formation. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm), mass spectrometry (MS) for molecular weight confirmation, and nuclear magnetic resonance (NMR) for structural analysis. Residual solvents should be quantified via gas chromatography (GC) .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Follow institutional chemical hygiene plans (e.g., OSHA-approved protocols). Use personal protective equipment (PPE) including nitrile gloves, lab coats, and fume hoods. Store in airtight containers at controlled temperatures (e.g., 2–8°C). Emergency procedures must include spill containment with inert absorbents and immediate decontamination .
Q. What key parameters should be prioritized when reviewing literature on this compound?
- Methodological Answer : Focus on synthesis yields, analytical validation data (e.g., detection limits, calibration curves), biological activity assays (e.g., receptor binding affinities), and peer-reviewed reproducibility. Cross-reference primary sources (e.g., journals like Beilstein Journal of Organic Chemistry) and avoid secondary summaries lacking experimental details .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound?
- Methodological Answer : Perform meta-analyses of dose-response curves and receptor specificity studies. Use standardized assays (e.g., radioligand binding for opioid receptors) to replicate conflicting results. Statistically evaluate inter-study variability via ANOVA or Bayesian modeling to identify confounding variables (e.g., solvent effects, batch purity) .
Q. What experimental design considerations are critical for in vivo studies involving this compound?
- Methodological Answer : Optimize dosing regimens based on pharmacokinetic profiles (e.g., half-life, bioavailability). Include control groups for metabolite interference (e.g., CYP450 enzyme inhibitors). Use blinded randomized trials to mitigate bias. Document ethical approvals for animal/human studies, including IACUC or IRB protocols .
Q. How can impurity profiling of this compound enhance reproducibility in pharmacological studies?
- Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify synthesis byproducts (e.g., unreacted precursors). Compare impurity thresholds against ICH Q3A guidelines. Correlate impurity levels with biological activity outliers to identify confounding compounds .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply bootstrap resampling to assess confidence intervals for small datasets. For multi-parametric analyses, machine learning models (e.g., random forests) can identify non-linear relationships between structure and activity .
Methodological Resources
- Synthesis & Characterization : Reference analytical protocols from pharmacopeial standards (e.g., USP monographs) for HPLC conditions and NMR shift assignments .
- Data Reprodubility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in repositories like Figshare or Zenodo .
- Ethical Compliance : Follow institutional SOPs for hazardous material handling and human/animal subject protocols, as outlined in safety manuals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
